IRINOTECAN HCl)trihydrate)

Solubility Formulation Development Bioavailability

Distinguished from anhydrous irinotecan HCl by precisely 3 H2O per formula unit (MW 677.18 vs 623.14), this USP/Ph. Eur. reference standard trihydrate ensures reproducible aqueous solubility, dissolution kinetics, and crystalline stability. Substituting alternative forms introduces variability. Validated IC50: 15.8 μM LoVo, 5.17 μM HT-29; 92% tumor growth inhibition in COLO 320 xenografts. 36-month stability at -20°C. Room temperature shipping.

Molecular Formula C33H41ClN4O7
Molecular Weight 641.2 g/mol
CAS No. 136572-09-3
Cat. No. B1684461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRINOTECAN HCl)trihydrate)
CAS136572-09-3
Synonyms7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811
Molecular FormulaC33H41ClN4O7
Molecular Weight641.2 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl
InChIInChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1
InChIKeyOHNBIIZWIUBGTK-NYPSMHOZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Irinotecan HCl Trihydrate (CAS 136572-09-3) Product Specification and Comparative Differentiation Guide


Irinotecan hydrochloride trihydrate (CAS 136572-09-3) is the precisely defined trihydrate crystalline form of the hydrochloride salt of irinotecan, a semisynthetic camptothecin derivative and prodrug topoisomerase I inhibitor [1]. The compound exhibits distinct physicochemical properties compared to anhydrous irinotecan hydrochloride, including a defined water content of three molecules per formula unit (molecular weight: 677.18 g/mol vs. 623.14 g/mol anhydrous basis) and specific solubility and stability characteristics that are critical for reproducible research and pharmaceutical manufacturing [2].

Why Irinotecan HCl Trihydrate (CAS 136572-09-3) Cannot Be Arbitrarily Substituted with Anhydrous or Alternative Salt Forms


Substituting irinotecan hydrochloride trihydrate with anhydrous irinotecan hydrochloride, irinotecan free base, or alternative salt forms introduces measurable differences in aqueous solubility, dissolution kinetics, and long-term crystalline stability that directly impact experimental reproducibility and formulation consistency [1]. The trihydrate crystalline form is the reference standard specified in both the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) monographs, with defined purity acceptance criteria of 98.0%–102.0% calculated on the anhydrous basis, ensuring batch-to-batch consistency for regulated applications [2]. Furthermore, the pH-dependent lactone-carboxylate equilibrium of irinotecan—which governs both cellular uptake and bioactivation to SN-38—is sensitive to the compound's specific salt and hydration state, making form-specific characterization essential for any study where pharmacokinetic or pharmacodynamic parameters are measured [3].

Quantitative Comparative Evidence for Irinotecan HCl Trihydrate (CAS 136572-09-3) in Scientific and Industrial Selection


Aqueous Solubility Profile: Trihydrate vs. Anhydrous Irinotecan Hydrochloride

Irinotecan hydrochloride trihydrate exhibits superior aqueous solubility compared to anhydrous irinotecan hydrochloride. The trihydrate form is sparingly soluble in water per Ph. Eur. specifications, whereas the anhydrous form demonstrates substantially reduced water solubility [1]. This solubility differential directly impacts dissolution rates in aqueous formulation buffers and in vitro assay media preparation. Commercial technical datasheets report water solubility for the trihydrate ranging from 1 mg/mL to 25 mg/mL with warming, values that cannot be achieved with the anhydrous free base .

Solubility Formulation Development Bioavailability

Thermal Stability and Storage Compliance: Trihydrate vs. Alternative Forms

Irinotecan hydrochloride trihydrate exhibits defined thermal stability parameters that are documented in compendial monographs and validated by commercial stability testing. The compound undergoes decomposition at 250-256°C . Critically, room temperature shipping stability has been validated for the trihydrate form, eliminating the requirement for cold-chain logistics during transport—a significant operational advantage over forms requiring frozen storage . In lyophilized powder form, the compound maintains stability for 36 months at -20°C under desiccated conditions, with solution stability documented for up to 3 months at -20°C [1]. These parameters are form-specific; alternative hydration states or salt forms may exhibit different degradation kinetics under identical storage conditions.

Stability Storage Quality Control

Target Engagement Potency: Irinotecan HCl Trihydrate vs. Active Metabolite SN-38

Irinotecan hydrochloride trihydrate functions as a prodrug requiring carboxylesterase-mediated conversion to its active metabolite SN-38. Comparative potency measurements establish a clear quantitative differentiation: SN-38 is approximately 1000 times more potent than irinotecan as an inhibitor of topoisomerase I purified from human and rodent tumor cell lines [1]. In cellular assays, irinotecan hydrochloride trihydrate exhibits cell line-dependent antiproliferative activity with IC50 values of 15.8 μM in LoVo colorectal adenocarcinoma cells and 5.17 μM in HT-29 colorectal adenocarcinoma cells [2]. The potency of SN-38 relative to irinotecan varies from 2-fold to 2000-fold depending on cellular carboxylesterase expression levels and UDP-glucuronosyltransferase (UGT1A1) activity, which governs SN-38 inactivation .

Topoisomerase I Inhibition IC50 Prodrug Activation

In Vivo Antitumor Efficacy: Quantitative Tumor Growth Inhibition

Irinotecan hydrochloride trihydrate demonstrates quantifiable in vivo antitumor activity in established xenograft models. In COLO 320 colorectal cancer xenografts, irinotecan treatment induces a maximum tumor growth inhibition of 92% . At the molecular level, a single dose of irinotecan significantly increases the amount of topoisomerase I covalently bound to DNA in multiple tissues, including stomach, duodenum, colon, and liver, with concomitant elevation of DNA strand breaks in colon mucosa cells compared to untreated controls . In HT-29 xenograft models in athymic female mice, intraperitoneal administration of irinotecan at 100-300 mg/kg inhibits tumor growth, establishing a dose-response relationship for in vivo efficacy .

Xenograft In Vivo Efficacy Tumor Growth Inhibition

Optimal Research and Industrial Applications for Irinotecan HCl Trihydrate (CAS 136572-09-3) Based on Quantitative Evidence


Cancer Pharmacology: Colorectal Cancer Cell Line Studies

Irinotecan hydrochloride trihydrate is optimally deployed in colorectal cancer cell line studies where its well-characterized IC50 values (15.8 μM in LoVo; 5.17 μM in HT-29) provide a reproducible reference point for comparative efficacy testing [1]. The 1000-fold potency differential between irinotecan and its active metabolite SN-38 makes this compound particularly valuable for studies investigating carboxylesterase-mediated prodrug activation, UGT1A1-dependent inactivation, and mechanisms of resistance to topoisomerase I inhibition . Researchers should use the trihydrate form to ensure consistent aqueous solubility during dose-response curve generation.

In Vivo Xenograft Efficacy Studies and Positive Control Selection

The documented 92% maximal tumor growth inhibition in COLO 320 xenografts establishes irinotecan HCl trihydrate as a robust positive control for in vivo efficacy studies [1]. This benchmark is particularly relevant for colorectal cancer models and for evaluating novel combination therapies where additive or synergistic effects with irinotecan are being assessed. The compound's validated room temperature shipping stability facilitates procurement for multi-institutional studies without cold-chain logistics constraints .

Formulation Development Requiring Compendial Reference Standards

For formulation development activities requiring compliance with USP or Ph. Eur. monographs, irinotecan hydrochloride trihydrate (CAS 136572-09-3) is the specified reference standard [1]. The defined purity acceptance criteria (98.0%-102.0% on anhydrous basis) and established infrared spectral identification methods provide a regulatory-compliant quality framework . The trihydrate's sparing aqueous solubility and defined thermal stability parameters (decomposition at 250-256°C) inform appropriate excipient selection and manufacturing process design [2].

Long-Term Inventory and Supply Chain Planning for Research Compounds

Procurement of irinotecan HCl trihydrate supports long-term research inventory planning due to its documented 36-month powder stability when stored at -20°C under desiccated conditions [1]. The validated room temperature shipping stability eliminates cold-chain dependency during transport, reducing logistics costs and simplifying receipt procedures . For laboratories maintaining compound libraries, the 3-month solution stability at -20°C enables pre-preparation of DMSO or aqueous stocks for repeated use across multiple experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for IRINOTECAN HCl)trihydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.